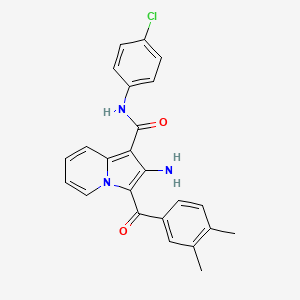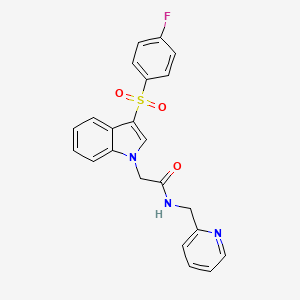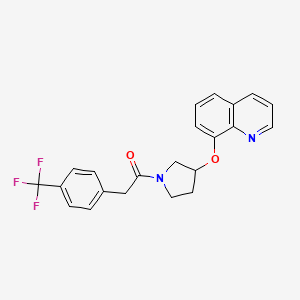
2-((1-(2-(4-chlorophenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The compound contains several functional groups that could potentially influence its physical and chemical properties. The presence of the chlorophenyl group could make the compound more lipophilic, potentially influencing its solubility and reactivity. The piperidine ring could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity as well .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various types of chemical reactions. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, and the chlorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence a compound’s properties such as its boiling point, melting point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacophore Models
- Molecular Interaction Analysis : A study examined the molecular interactions of a similar compound, focusing on its antagonist properties for the CB1 cannabinoid receptor. This involved the development of unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Metabolic Pathways and Activation Processes
- Metabolism in Various Species : Research into the metabolism of L-745,870, a dopamine D(4) selective antagonist, revealed two major metabolic pathways, including the formation of a novel mercapturic acid adduct, in rat, monkey, and humans (Zhang et al., 2000).
Synthesis and Structural Analysis
- Novel Synthesis Approaches : A study presented novel synthesis methods for compounds including 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene, using alpha-nitro ketone intermediates (Zhang, Tomizawa, & Casida, 2004).
- Thermochemistry of Adducts : Investigations into the thermochemistry of adducts of bis(2,4-pentanedionato)zinc with heterocyclic amines, including piperidine, were conducted to understand their energetic stability and bonding properties (Dunstan, 1999).
Biological and Chemical Activity
- Anti-Acetylcholinesterase Activity : Piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, showing significant potential as inhibitors (Sugimoto et al., 1990).
- Antioxidant and Antitumor Activities : Certain nitrogen heterocycles, including those related to the queried compound, were evaluated for their antioxidant and antitumor activities, showing promising results (El-Moneim, El‐Deen, & El-Fattah, 2011).
Novel Therapeutic Approaches
- Potential Chemotherapy Against Tropical Diseases : Copper(II) and gold(I) complexes involving similar compounds were synthesized and evaluated for their activity against Trypanosoma cruzi, indicating potential applications in novel chemotherapy against tropical diseases (Navarro et al., 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-2-7-18(24)23(21-14)13-16-8-10-22(11-9-16)19(25)12-15-3-5-17(20)6-4-15/h2-7,16H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGDITPQOPJJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2586853.png)
![7-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2586854.png)
![2-(2-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2586857.png)
![N-(1-cyanocyclopentyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2586858.png)